Home > Products > Screening Compounds P14703 > 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one -

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Catalog Number: EVT-4514143
CAS Number:
Molecular Formula: C32H33ClN2O2
Molecular Weight: 513.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation and Cyclization: The common synthetic strategy involves a two-step condensation and cyclization reaction. [, , , ]
    • Structural Modifications: Various substituents can be introduced on the phenyl rings and the nitrogen atom of the diazepine ring to modify the pharmacological properties. [, , , ]
    Molecular Structure Analysis
    • X-ray Crystallography: This technique is commonly used to determine the three-dimensional structure of these molecules. [, ]
    • Spectroscopic Techniques: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for structural characterization and confirmation. [, , , ]
    Chemical Reactions Analysis
    • N-acetylation: The papers describe the acetylation of the nitrogen atom in the diazepine ring. []
    Applications

    While the provided papers do not discuss specific applications, they suggest that dibenzo[b,e][1,4]diazepin-1-one derivatives have potential use as:* Tranquilizers []* Muscle relaxants []* Antispasmodics []* Anticonvulsants []* Treatments for Schizophrenia []

    11-(o-Chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

      Compound Description: This compound serves as a representative example of a benzodiazepine derivative studied for its structure-activity relationships. [] It exhibits tranquilizer, muscle relaxant, and antispasmodic properties. [] The crystal structure analysis confirms its chemical structure, revealing distorted boat and 1,2-diplanar conformations for the seven-membered and cyclohexene rings, respectively. []

      Relevance: This compound shares the core dibenzo[b,e][1,4]diazepin-1-one structure with the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Both compounds possess a chlorophenyl substituent on the diazepine ring, although at different positions (ortho in the related compound and para in the target compound). The presence of different substituents at the 3 and 10 positions highlights the structural diversity within this class of compounds. []

    11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

      Compound Description: This series of compounds represents a group of novel derivatives designed and synthesized for potential central nervous system activity. [] The synthesis involved a two-step condensation and cyclization reaction between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and various substituted benzaldehydes. []

      Relevance: This series shares the core structure of dibenzo[b,e][1,4]diazepin-1-one with the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Notably, both the target compound and this series feature a chlorine atom on the dibenzo moiety, although at different positions. The variations in substituents at the 11-position in this series, compared to the 4-methylphenyl and hexanoyl groups in the target, highlight the potential for diverse pharmacological profiles. []

    11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-l-ones

      Compound Description: This series comprises twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-l-ones synthesized and characterized for potential pharmacological applications. [] The synthetic strategy involved condensation and cyclization reactions between 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone and various substituted benzaldehydes. []

      Relevance: This group of compounds shares the core dibenzo[b,e][1,4]diazepin-1-one framework with 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. While both the target compound and this series feature a substituted phenyl ring at the 11-position, the key difference lies in the presence of a (methoxy)phenylthio group at the 8-position in this series, a structural feature absent in the target compound. This difference emphasizes the structural diversity explored within this class for potential therapeutic benefits. []

    11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate

      Compound Description: This specific compound, crystallized as a monohydrate, is a dibenzo[b,e][1,4]diazepin-1-one derivative. [] The crystal structure reveals a three-dimensional network stabilized by various hydrogen bonding interactions, including interactions with the co-crystallized water molecule. []

      Relevance: This compound shares the fundamental dibenzo[b,e][1,4]diazepin-1-one core with 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Both compounds possess a substituted phenyl ring at the 11-position, although the substituents differ (methoxy in the related compound and 4-methylphenyl in the target compound). The absence of a substituent at the 3-position and the lack of a hexanoyl group at the 10-position in this compound highlight the structural variations within this class. []

    3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

      Compound Description: This series represents a collection of twelve new derivatives of dibenzo[b,e][1,4]diazepin-1-ones synthesized as potential anticonvulsant and antipsychotic agents. [] These compounds were synthesized via a four-step process involving condensation and cyclization reactions. []

    3-(2-amino-5-nitroaniIino)-5,5-dimethylcyclohex-2-en-1-one

      Compound Description: This compound is a key intermediate in the synthesis of various 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-substituted-1H-dibenzo[b,e][1,4]diazepin-1-ones. [] It is synthesized through the reaction of 1,2-diamino-4-nitrobenzene with 5,5-dimethylcyclohexan-1,3-dione. []

      Relevance: This compound represents a crucial precursor in the synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. While not a dibenzodiazepine itself, its structural similarity, particularly the presence of the 5,5-dimethylcyclohexenone moiety, highlights its role in forming the core structure of the target compound and related analogs. []

    Properties

    Product Name

    1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

    IUPAC Name

    9-(4-chlorophenyl)-5-hexanoyl-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

    Molecular Formula

    C32H33ClN2O2

    Molecular Weight

    513.1 g/mol

    InChI

    InChI=1S/C32H33ClN2O2/c1-3-4-5-10-30(37)35-28-9-7-6-8-26(28)34-27-19-24(22-15-17-25(33)18-16-22)20-29(36)31(27)32(35)23-13-11-21(2)12-14-23/h6-9,11-18,24,32,34H,3-5,10,19-20H2,1-2H3

    InChI Key

    KVHQWLXYAHWXRY-UHFFFAOYSA-N

    SMILES

    CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C

    Canonical SMILES

    CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.